

Commercial Availability and Suppliers of 2-Chloro-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyridine

Cat. No.: B103993

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Introduction

2-Chloro-4-methylpyridine, also known as 2-chloro-4-picoline, is a critical heterocyclic building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique reactivity, stemming from the presence of a chlorine atom at the 2-position of the pyridine ring, makes it a valuable precursor for introducing the 4-methylpyridine moiety into more complex molecules. This technical guide provides an in-depth overview of the commercial availability, key suppliers, synthesis protocols, and significant applications of **2-Chloro-4-methylpyridine**, with a particular focus on its role in the development of therapeutic agents.

Physicochemical Properties

Property	Value	Reference
CAS Number	3678-62-4	[1]
Molecular Formula	C ₆ H ₆ ClN	[1]
Molecular Weight	127.57 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	194-195 °C	[3]
Density	1.142 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.529	[3]

Commercial Availability and Suppliers

2-Chloro-4-methylpyridine is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 98% to over 99%. The following table summarizes a selection of prominent suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

Supplier	Product Name	Purity	Quantity	Price (USD)
Sigma-Aldrich	2-Chloro-4-methylpyridine	98%	5 mL	\$98.50
	98%	25 mL	\$307.00	
TCI Chemical	2-Chloro-4-methylpyridine	>98.0% (GC)	5 g	\$23.00
	>98.0% (GC)	25 g	\$66.00	
SynQuest Laboratories	2-Chloro-4-methylpyridine	25 g	\$16.00	
	100 g	\$56.00		
	500 g	\$242.00		
Oakwood Chemical	2-Chloro-4-methylpyridine	99%	100 g	\$44.00
TRC	2-Chloro-4-methylpyridine	10 g	\$125.00	
	25 g	\$220.00		

Synthesis of 2-Chloro-4-methylpyridine

Several synthetic routes to **2-Chloro-4-methylpyridine** have been reported. A common and effective method involves the chlorination of 4-methylpyridine N-oxide (4-picoline N-oxide).

Experimental Protocol: Synthesis from 4-Methylpyridine N-Oxide

This protocol describes the synthesis of **2-Chloro-4-methylpyridine** from 4-methylpyridine N-oxide using phosphorus oxychloride (POCl₃).

Materials:

- 4-Methylpyridine N-oxide

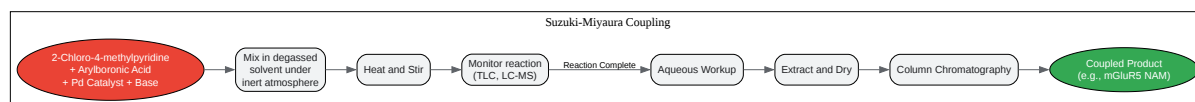
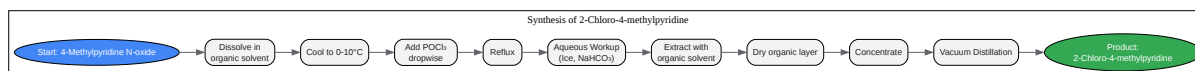
- Phosphorus oxychloride (POCl_3)
- Organic solvent (e.g., dichloromethane, chloroform)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

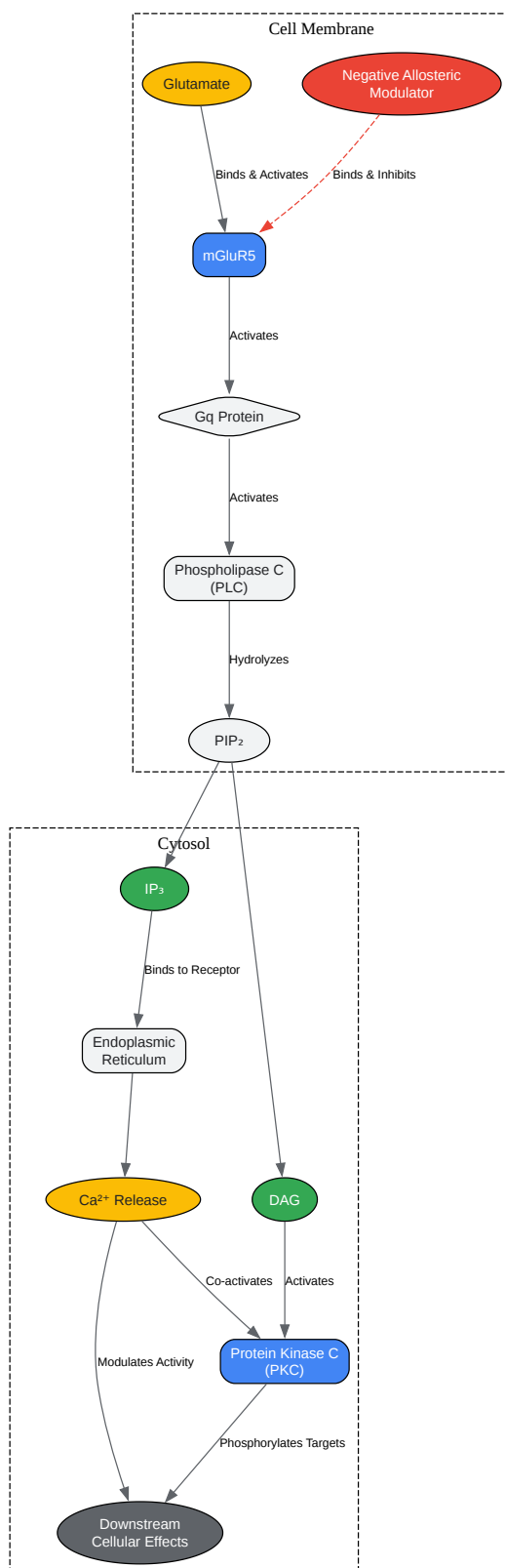
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methylpyridine N-oxide in a suitable organic solvent.
- Cool the solution in an ice bath.
- Slowly add phosphorus oxychloride dropwise to the cooled solution with stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
- After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **2-Chloro-4-methylpyridine** by vacuum distillation to yield the final product.

Yield: The yield for this reaction is typically in the range of 60-80%, depending on the specific reaction conditions and purification efficiency.

Synthesis Workflow





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